molecular formula C26H50N4O9S B606150 Biotin-PEG7-Amine CAS No. 1334172-76-7

Biotin-PEG7-Amine

Cat. No.: B606150
CAS No.: 1334172-76-7
M. Wt: 594.77
InChI Key: HRGIYGOBSBFLMX-LSQMVHIFSA-N
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Description

Biotin-PEG7-Amine: is a compound that consists of a biotin group, a polyethylene glycol (PEG) spacer with seven ethylene glycol units, and a terminal primary amine group. The biotin group is known for its strong affinity to avidin and streptavidin, making it useful in various biochemical applications. The PEG spacer increases the solubility of the compound in aqueous media and reduces steric hindrance, while the primary amine group allows for further conjugation with other molecules .

Mechanism of Action

Target of Action

Biotin-PEG7-Amine is a biotinylation reagent that binds the C-terminus of peptides and carboxylic acid groups on aspartate or glutamate residues . It is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator .

Mode of Action

This compound is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. The this compound compound can be used in the synthesis of a series of PROTACs .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the proteins it targets for degradation. By binding to these proteins and marking them for degradation, it can disrupt their normal functions and alter the biochemical pathways they are involved in .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The result of this compound’s action is the degradation of its target proteins. This can lead to changes in cellular processes and functions, depending on the roles of the degraded proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of EDC or HATU activator is necessary for it to react with NHS ester or carboxylic acid . Additionally, the stability and efficacy of this compound may be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Biotin-PEG7-Amine is a biotin PEG reagent that is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . This suggests that this compound can interact with enzymes, proteins, and other biomolecules that contain NHS ester or carboxylic acid groups. The nature of these interactions is likely covalent bonding, facilitated by the EDC or HATU activator .

Cellular Effects

It is known that biotin, a component of this compound, plays a crucial role in cellular functions such as cell signaling pathways, gene expression, and cellular metabolism . Therefore, it is plausible that this compound may influence these cellular processes.

Molecular Mechanism

It is known that this compound can react with NHS ester or carboxylic acid in the presence of EDC or HATU activator . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules that contain NHS ester or carboxylic acid groups.

Temporal Effects in Laboratory Settings

It is known that this compound is reactive with NHS ester or with carboxylic acid in the presence of EDC or HATU activator . This suggests that the effects of this compound may change over time depending on the presence and concentration of these reactants.

Dosage Effects in Animal Models

It is known that biotin, a component of this compound, is an essential nutrient for animals . Therefore, it is plausible that the effects of this compound may vary with dosage in animal models.

Metabolic Pathways

This compound is likely involved in metabolic pathways related to biotin, a component of the compound . Biotin serves as an essential co-enzyme for five specific carboxylases and is crucial to glucose and lipid utilization in cellular energy production . Therefore, this compound may interact with these enzymes and affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that biotin, a component of this compound, is primarily transported from the intestine by the sodium-dependent multi-vitamin transporter (SMVT) . Therefore, it is plausible that this compound may be transported and distributed in a similar manner.

Subcellular Localization

Given that biotin, a component of this compound, serves as an essential co-enzyme for specific carboxylases , it is plausible that this compound may be localized to the same subcellular compartments as these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-PEG7-Amine is typically synthesized through a multi-step process involving the conjugation of biotin with a PEG spacer and the introduction of a terminal amine group. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Carboxylic Acids: Used for forming amide bonds with the primary amine group.

    Coupling Reagents: Such as NHS and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activating carboxylic acids.

    Avidin or Streptavidin: For conjugation with the biotin group

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Biotin-PEG7-Amine is unique due to its optimal PEG spacer length, which provides a balance between solubility and reduced steric hindrance. This makes it particularly useful in applications where both properties are crucial .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32)/t22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGIYGOBSBFLMX-LSQMVHIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105798
Record name (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334172-76-7
Record name (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334172-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6aR)-N-(23-Amino-3,6,9,12,15,18,21-heptaoxatricos-1-yl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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